molecular formula C26H37NO2 B1220173 SP 1 (pharmaceutical) CAS No. 26685-57-4

SP 1 (pharmaceutical)

Cat. No. B1220173
CAS RN: 26685-57-4
M. Wt: 395.6 g/mol
InChI Key: PNEYWTKVWJBOMD-UHFFFAOYSA-N
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Patent
US04042694

Procedure details

The preparation of this compound was repeated by combining equimolar quantities of 5,5-dimethyl-10-hydroxy-8-(3-methyl-2-octyl)-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-d]pyridine, dicyclohexylcarbodiimide and γ-piperidinobutyric acid hydrochloride in methylene chloride. After stirring for about 16 hours at room temperature, the reaction mixture was cooled, and the by-product of dicyclohexylurea was removed by suction filtration. The mother liquor was evaporated to give a light yellow residue which was dissolved in a methylene chloride/cyclohexane mixture and stored in the cold for 16 hours. A small quantity of additional dicyclohexylurea was removed by filtration, and the solvents were distilled off using a rotary evaporator. The residue which remained was dried in vacuo and crystallized from a mixture of methylene chloride and diethyl ether to give a colorless solid, m.p. 108°-111° C. Thin layer chromatography (10% MeOH/CHCl3) indicated the compound to be pure; the nuclear magnetic resonance and infrared spectra of the material were consistent with the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
methylene chloride cyclohexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:29])[C:21]2[CH2:22][CH2:23][N:24]([CH2:26][C:27]#[CH:28])[CH2:25][C:20]=2[C:5]2[C:6]([OH:19])=[CH:7][C:8]([CH:10]([CH:12]([CH3:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:9][C:4]=2[O:3]1.C1(N=C=NC2CCCCC2)CCCCC1.Cl.[N:46]1([CH2:52][CH2:53][CH2:54][C:55](O)=[O:56])[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1.CO.C(Cl)(Cl)[Cl:61]>C(Cl)Cl.C(Cl)Cl.C1CCCCC1>[ClH:61].[CH3:29][C:2]1([CH3:1])[C:21]2[CH2:22][CH2:23][N:24]([CH2:26][C:27]#[CH:28])[CH2:25][C:20]=2[C:5]2[C:6]([O:19][C:55](=[O:56])[CH2:54][CH2:53][CH2:52][N:46]3[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]3)=[CH:7][C:8]([CH:10]([CH:12]([CH3:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:9][C:4]=2[O:3]1 |f:2.3,4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C(=CC(=C2)C(C)C(CCCCC)C)O)C2=C1CCN(C2)CC#C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCCCC1)CCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
methylene chloride cyclohexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of this compound
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the by-product of dicyclohexylurea was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow residue which
CUSTOM
Type
CUSTOM
Details
cold for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A small quantity of additional dicyclohexylurea was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue which remained was dried in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of methylene chloride and diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a colorless solid, m.p. 108°-111° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.CC1(OC2=C(C(=CC(=C2)C(C)C(CCCCC)C)OC(CCCN2CCCCC2)=O)C2=C1CCN(C2)CC#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.